molecular formula C14H19ClN2O4 B554753 H-D-Lys(2-CL-Z)-OH CAS No. 201014-19-9

H-D-Lys(2-CL-Z)-OH

Cat. No. B554753
M. Wt: 314.76 g/mol
InChI Key: YCQVFPIEKSYHFI-GFCCVEGCSA-N
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Description

H-D-Lys(2-CL-Z)-OH is a chemical compound with the molecular formula C14H19ClN2O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of H-D-Lys(2-CL-Z)-OH consists of 14 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in databases like PubChem .


Chemical Reactions Analysis

The specific chemical reactions involving H-D-Lys(2-CL-Z)-OH are not provided in the search results. It’s typically used as a reagent in research and development .


Physical And Chemical Properties Analysis

H-D-Lys(2-CL-Z)-OH has a molecular weight of 314.76 g/mol . The predicted boiling point is 523.8±50.0 °C, and the predicted density is 1.288±0.06 g/cm3 . The compound should be stored at room temperature .

Scientific Research Applications

  • Magnetic and Luminescent Properties : Research by Zhang et al. (2015) on nanoscale {LnIII(24)ZnII(6)} triangular metallorings reveals significant cryogenic magnetocaloric effects and slow magnetization relaxation in dysprosium analogues. These findings are crucial for understanding magnetic refrigerant properties and fluorescent characteristics in materials science (Zhang et al., 2015).

  • Protein Structure and Hydrogen Bonding : Kristof and Zundel (1980) studied the deprotonation and protonation of amino acids like L-Lysine, highlighting the formation of structurally symmetrical and easily polarizable hydrogen bonds between side chains in proteins. This research provides insights into protein structures and proton-conducting mechanisms in biological systems (Kristof & Zundel, 1980).

  • Transdermal Peptide Delivery : A study by Abla et al. (2005) on the impact of charge and molecular weight on iontophoretic delivery of dipeptides demonstrates the importance of these factors in transdermal peptide delivery. Their findings are significant in the development of drug delivery systems (Abla et al., 2005).

  • Affinity Label for Thrombin : Kettner and Shaw (1979) observed that D-Phe-Pro-ArgCH2Cl is an effective and selective affinity label for thrombin. This research has implications in the study of blood coagulation and related medical applications (Kettner & Shaw, 1979).

  • Chemiluminescence in Quantum Dots : Zhou et al. (2011) explored the enhancement of chemiluminescence in the NaClO-H2O2 system by L-cysteine capped Mn-doped ZnS quantum-dots. Their findings contribute to the understanding of chemiluminescence mechanisms and its applications in sensing and imaging technologies (Zhou et al., 2011).

  • Hydrogen Bond Strength Prediction : Gilli et al. (2009) developed a method to predict hydrogen-bond strengths from acid-base molecular properties. This research aids in understanding the fundamental nature of hydrogen bonds in chemistry and biochemistry (Gilli et al., 2009).

properties

IUPAC Name

(2R)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQVFPIEKSYHFI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427064
Record name Nepsilon-2-Chloro-Z-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Lys(2-CL-Z)-OH

CAS RN

201014-19-9
Record name Nepsilon-2-Chloro-Z-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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